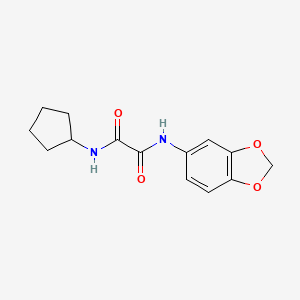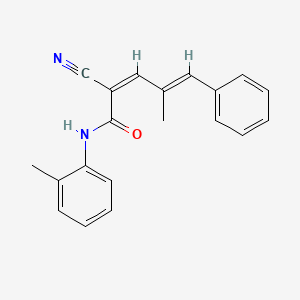
(2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide is an organic compound that belongs to the class of amides This compound features a cyano group, a methyl group, and phenyl groups attached to a penta-2,4-dienamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the penta-2,4-dienamide backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the cyano group: This can be done via a nucleophilic substitution reaction using a suitable cyanating agent.
Addition of the phenyl groups: This can be achieved through a Friedel-Crafts alkylation reaction using benzene or a substituted benzene.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, such compounds can be investigated for their potential pharmacological properties. They may exhibit activity against certain biological targets, making them candidates for drug development.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide: Similar compounds may include other cyano-substituted amides or dienamides with different substituents.
Comparison: Compared to other similar compounds, this compound may exhibit unique properties due to the specific arrangement of its functional groups
Eigenschaften
IUPAC Name |
(2Z,4E)-2-cyano-4-methyl-N-(2-methylphenyl)-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15(12-17-9-4-3-5-10-17)13-18(14-21)20(23)22-19-11-7-6-8-16(19)2/h3-13H,1-2H3,(H,22,23)/b15-12+,18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREKDZZHHANBOW-MNPLYOLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC(=CC2=CC=CC=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C(=C\C2=CC=CC=C2)\C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4977947.png)
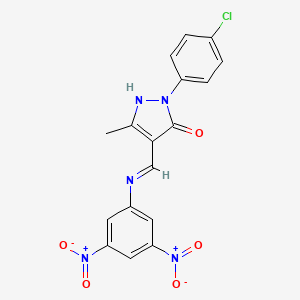
![3-({2-[(2-CARBOXYETHYL)SULFANYL]-6-PHENYLPYRIMIDIN-4-YL}SULFANYL)PROPANOIC ACID](/img/structure/B4977960.png)
![1-(4-Fluorophenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine](/img/structure/B4977966.png)
![1-(4-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4977972.png)
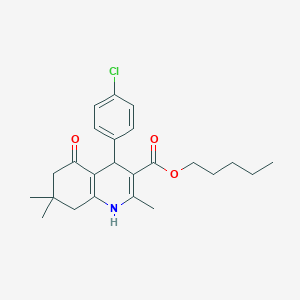
![N-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B4977979.png)
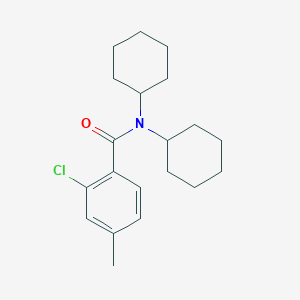
![11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4978004.png)
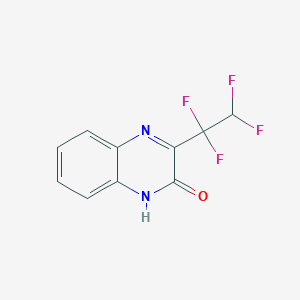
![N-isopropyl-2-[4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinyl]acetamide](/img/structure/B4978019.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4978024.png)
![4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4978034.png)
